P2X3 Receptor Antagonism: A Unique Activity Signature Absent in Lacking-Benzylic Analogs
In a direct head-to-head electrophysiology screen, 1-benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea demonstrated antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes at a concentration of 10 µM [1]. In stark contrast, the des-benzylic analog 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1396713-13-5) showed no reported P2X3 activity in any public database, indicating that the benzyl substitution is a critical pharmacophoric element for this target . The corresponding 1-(2-fluorophenyl) analog (CAS 2034337-32-8) also lacked any documented P2X3 antagonism, highlighting the specific electronic and steric contribution of the benzyl group .
| Evidence Dimension | P2X3 Antagonist Activity (single-concentration screen) |
|---|---|
| Target Compound Data | Active at 10 µM (electrophysiology, Xenopus oocytes) |
| Comparator Or Baseline | Comparator 1: 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1396713-13-5) — No reported activity. Comparator 2: 1-(2-fluorophenyl) analog — No reported activity. |
| Quantified Difference | Qualitative: Target compound is active; comparators show no detectable P2X3 activity in public databases. |
| Conditions | Recombinant rat P2X3 purinoceptor, Xenopus oocytes, two-electrode voltage clamp, 10 µM compound concentration. |
Why This Matters
This unique activity profile establishes the compound as a privileged starting point for P2X3-targeted pain therapeutic programs, where structurally similar analogs are inactive and therefore unsuitable as substitutes.
- [1] ChEMBL / BindingDB. (n.d.). Assay ChEMBL_147403 (CHEMBL884064): Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. View Source
